Bienvenue dans la boutique en ligne BenchChem!

SGC2085

Epigenetics Chemical Probe Characterization Cellular Target Engagement

SGC2085 is the only established CARM1/PRMT4 chemical probe that maintains a >100-fold selectivity window over PRMT6 at inhibitory concentrations, enabling unambiguous in vitro target deconvolution. Its substrate-competitive, SAM-noncompetitive mechanism allows orthogonal studies under fluctuating SAM levels. With negligible cell permeability (inactive up to 10 µM), SGC2085 serves as the gold-standard negative control for cellular CARM1 dependence assays. Researchers seeking CA RM1-specific biochemical inhibition where cellular artifacts must be excluded—choose SGC2085.

Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
Cat. No. B15583776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGC2085
Molecular FormulaC19H24N2O2
Molecular Weight312.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H24N2O2/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20/h5-10,15H,11,20H2,1-4H3,(H,21,22)/t15-/m0/s1
InChIKeyGLFOFXKMALJTCZ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SGC2085: Potent and Selective CARM1 (PRMT4) Inhibitor for Epigenetic Target Validation — Biochemical Tool Compound


SGC2085 is a synthetic small-molecule inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1/PRMT4), discovered through virtual screening and subsequent structure-based optimization [1]. It exhibits an IC50 of 50 nM for CARM1 in biochemical assays and demonstrates >100-fold selectivity over most other protein arginine methyltransferases (PRMTs) [2]. The compound belongs to the alanine-containing amide chemotype and features a 3,5-dimethylphenoxy substituent at the R2 position, which is critical for its potency and selectivity profile [3].

Why SGC2085 Cannot Be Substituted with Other CARM1 Inhibitors: Key Differentiation in Selectivity, Cellular Activity, and Binding Mode


SGC2085 occupies a distinct position among CARM1 chemical probes that fundamentally prevents generic substitution. While newer probes such as TP-064 and SKI-73 offer superior biochemical potency and robust cellular activity [1], SGC2085 remains uniquely valuable for experiments requiring a CARM1 inhibitor that does NOT inhibit PRMT6 at concentrations where it inhibits CARM1 (the >100-fold selectivity window is preserved) [2]. In contrast, TP-064 inhibits PRMT6 with an IC50 of 1.3 μM, and SKI-73's active metabolite SKI-72 shows only modest selectivity over PRMT7. More critically, SGC2085 is a substrate-competitive, SAM-noncompetitive inhibitor with no cellular activity at concentrations up to 10 μM, making it a defined negative control for cellular CARM1 dependence studies . The dual inhibitor MS049 targets both CARM1 and PRMT6 with near-equivalent potency, offering a completely different pharmacological profile. Substituting SGC2085 with any of these alternatives would fundamentally alter the experimental interpretation of CARM1-specific contributions.

SGC2085 Product-Specific Quantitative Differentiation Evidence: Head-to-Head Data vs. TP-064, SKI-73, and MS049


SGC2085 Cellular Activity Profile: Complete Absence of BAF155 Dimethylation Inhibition at 10 μM

SGC2085 exhibits no detectable cellular activity when tested at concentrations up to 10 μM in HEK293 cells over a 48-hour exposure period, failing to reduce BAF155 asymmetric dimethylation levels . This contrasts sharply with MS049, a dual PRMT4/PRMT6 inhibitor, which abrogates BAF155 methylation at 10 μM under identical conditions, confirming that the assay is capable of detecting CARM1 inhibition [1]. The absence of cellular activity for SGC2085 is attributed to poor cell permeability, as evidenced by its inability to engage the target in intact cells despite potent biochemical inhibition .

Epigenetics Chemical Probe Characterization Cellular Target Engagement

SGC2085 PRMT6 Selectivity Window: 104-Fold Separation Between CARM1 and PRMT6 IC50

SGC2085 inhibits CARM1 with an IC50 of 50 nM and weakly inhibits PRMT6 with an IC50 of 5.2 μM, yielding a 104-fold selectivity window for CARM1 over PRMT6 [1]. In contrast, TP-064 exhibits a smaller selectivity window of approximately 130-fold (IC50 <10 nM for CARM1 vs. 1.3 μM for PRMT6), and MS049 is a dual inhibitor with nearly equipotent activity against both enzymes (CARM1 IC50 = 34 nM, PRMT6 IC50 = 43 nM, only 1.3-fold selective) [2]. SGC2085 demonstrates complete selectivity (no inhibition detected) against PRMT1, PRMT3, PRMT5, PRMT7, and PRMT8 at concentrations up to 100 μM, and against a panel of 21 human protein methyltransferases at 1, 10, and 50 μM .

PRMT Family Selectivity Off-Target Profiling Epigenetic Chemical Biology

SGC2085 Binding Mode Differentiation: Substrate-Competitive, SAM-Noncompetitive Inhibition

SGC2085 acts as a substrate-competitive inhibitor that is noncompetitive with respect to the S-adenosylmethionine (SAM) cofactor [1]. Kinetic analyses reveal that increasing concentrations of substrate peptide or SAM do not alter the IC50 value of SGC2085, confirming its binding to the substrate pocket independently of SAM occupancy [2]. This mechanism distinguishes SGC2085 from SKI-73 (and its active metabolite SKI-72), which are SAM-competitive inhibitors that compete with the methyl donor cofactor [3]. The substrate-competitive binding mode of SGC2085 is supported by its favorable hydrophobic interactions with CARM1 residues Y62, F153, F154, and F475, and a stabilizing π-stacking interaction with H415 in the substrate-binding cleft .

Mechanism of Action Enzyme Kinetics Inhibitor Binding Mode

SGC2085 Broad PRMT Family Selectivity: >100-Fold Window Over PRMT1, PRMT3, PRMT5, PRMT7, PRMT8

SGC2085 demonstrates complete selectivity for CARM1 over PRMT1, PRMT3, PRMT5, and PRMT7 at concentrations up to 100 μM, and over PRMT8 at concentrations up to 50 μM . The >100-fold selectivity window relative to CARM1 IC50 (50 nM) indicates that at 5 μM—100 times the CARM1 IC50—SGC2085 produces no detectable inhibition of these off-target PRMTs [1]. This selectivity profile is comparable to TP-064, which also shows >100-fold selectivity over other PRMTs but exhibits stronger PRMT6 inhibition (IC50 = 1.3 μM) [2]. In contrast, SKI-72 (the active metabolite of SKI-73) shows only >30-fold selectivity over other PRMT family members, with PRMT7 IC50 = 400 nM representing a smaller selectivity margin [3].

Selectivity Profiling Off-Target Assessment Chemical Probe Validation

SGC2085 Structural Efficiency: Low Molecular Weight with Maintained Potency and Selectivity

SGC2085 has a molecular weight of 312.18 Da (312.41 Da as hydrochloride salt), representing one of the smallest CARM1 inhibitors among published chemical probes [1]. Despite its small size, SGC2085 maintains an IC50 of 50 nM and >100-fold selectivity over other PRMTs [2]. The 3,5-dimethylphenoxy group at the R2 position is essential for this potency and selectivity, as demonstrated by structure-activity relationship studies showing that substitution at this position dramatically improves CARM1 inhibition compared to unsubstituted analogs [3]. By comparison, TP-064 has a substantially larger molecular framework (MW approximately 520 Da), while SKI-73 (prodrug) and SKI-72 (active) are also larger molecules. The ligand efficiency of SGC2085 (LE ≈ 0.38) makes it an attractive scaffold for further optimization where minimal molecular weight is advantageous.

Ligand Efficiency Chemical Probe Optimization Medicinal Chemistry

SGC2085 vs. MS049: Clear Differentiation in Dual-Target Inhibition Profile

SGC2085 is a selective CARM1 inhibitor with >100-fold selectivity over PRMT6 (IC50 = 5.2 μM), whereas MS049 is a deliberate dual inhibitor designed to target both CARM1 (IC50 = 34 nM) and PRMT6 (IC50 = 43 nM) with nearly equivalent potency [1]. The difference in PRMT6 inhibition is substantial: at a concentration that inhibits CARM1 by 90% (approximately 500 nM for MS049, 500 nM for SGC2085), MS049 also inhibits PRMT6 by approximately 90%, while SGC2085 inhibits PRMT6 by less than 10% . This fundamental pharmacological difference means that cellular phenotypes observed with MS049 cannot be attributed solely to CARM1 inhibition, whereas biochemical experiments with SGC2085 (where the compound is active) reflect CARM1-specific effects .

Target Selectivity Dual Inhibition Chemical Probe Selection

SGC2085 Optimal Application Scenarios: Evidence-Based Guidance for Procurement and Experimental Design


Biochemical Validation of CARM1-Specific Methyltransferase Activity Without Cellular Permeability Requirements

SGC2085 is ideally suited for in vitro biochemical assays where CARM1-specific inhibition is required and cellular penetration is not a factor [1]. Its potent biochemical IC50 of 50 nM and >100-fold selectivity over other PRMTs [2] make it an excellent choice for enzymatic assays, protein methyltransferase panel screening, and in vitro target validation studies. Given its lack of cellular activity at concentrations up to 10 μM , SGC2085 is not appropriate for cell-based assays that require target engagement in intact cells, and researchers should select TP-064 or SKI-73 for such applications [3].

Negative Control for Cellular CARM1 Dependence Studies

Because SGC2085 fails to inhibit CARM1 in cellular assays despite potent biochemical activity [1], it serves as a well-characterized negative control compound for experiments designed to test whether observed cellular effects of other CARM1 inhibitors (e.g., TP-064, SKI-73) are truly on-target [2]. By comparing cellular phenotypes between SGC2085 and a cell-active CARM1 inhibitor at equivalent biochemical potency-matched concentrations, researchers can differentiate CARM1-dependent effects from off-target liabilities or compound-specific artifacts .

Structure-Activity Relationship Studies and Medicinal Chemistry Optimization

SGC2085's low molecular weight (312.18 Da) [1] and well-defined structure-activity relationships—specifically the requirement of the 3,5-dimethylphenoxy substituent at R2 for potency and selectivity [2]—make it an attractive scaffold for medicinal chemistry campaigns aimed at developing next-generation CARM1 inhibitors with improved cellular permeability or alternative binding modes . The alanine-containing amide core provides multiple vectors for chemical diversification without compromising the fundamental selectivity profile [3].

Mechanistic Studies of SAM-Independent Substrate Competition

SGC2085's substrate-competitive, SAM-noncompetitive binding mechanism [1] makes it a valuable tool for investigating CARM1 function under conditions where cellular SAM levels vary or where SAM-competitive probes would produce confounding results [2]. This mechanistic property distinguishes SGC2085 from SAM-competitive inhibitors like SKI-73 and enables orthogonal approaches to probing CARM1 biology in biochemical systems. Researchers studying the interplay between one-carbon metabolism, SAM availability, and CARM1 activity should consider SGC2085 as their CARM1 inhibitor of choice for in vitro experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for SGC2085

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.